molecular formula C12H16O3 B156502 4-Tert-butylphenoxyacetic acid CAS No. 1798-04-5

4-Tert-butylphenoxyacetic acid

Cat. No. B156502
CAS RN: 1798-04-5
M. Wt: 208.25 g/mol
InChI Key: FBIGAJNVRFKBJL-UHFFFAOYSA-N
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Description

4-Tert-butylphenoxyacetic acid is a chemical compound related to 4-tert-butylphenol (4-tBP), which is a phenolic endocrine-disrupting chemical known for its environmental persistence and potential toxic effects . The compound is structurally characterized by the presence of a tert-butyl group attached to a phenol ring, which is further linked to an acetic acid moiety through an ether linkage. This structure is a derivative of 4-tert-butylphenol and is of interest due to its potential applications in various chemical syntheses and its environmental relevance.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, 4-tert-butylphenoxyacetylhydrazones were synthesized by reacting 4-tert-butylphenoxyacetylhydrazide with aromatic aldehydes and acetone . Another study reported the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry . Additionally, N-tert-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid was synthesized for use as a handle in solid-phase synthesis of peptide alpha-carboxamides . These studies demonstrate the synthetic versatility of compounds related to 4-tert-butylphenoxyacetic acid.

Molecular Structure Analysis

The molecular structure of 4-tert-butylphenoxyacetic acid derivatives has been investigated using various spectroscopic techniques. X-ray analysis and IR spectroscopy were used to determine the structural peculiarities of 4-tert-butylphenoxyacetylhydrazones, revealing the existence of different conformers and the influence of inter- and intramolecular hydrogen bonds on the structure . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of 4-tert-butylphenol, a related compound, has been studied in the context of environmental degradation. It undergoes transformation in ferrate(VI) oxidation processes, leading to various products such as hydroxylation products, benzene-ring cleavage products, and polymerization products . In photo-initiated degradation processes, 4-tert-butylphenol is transformed into by-products like 4-tert-butylcatechol and its dimer . These studies provide insights into the potential degradation pathways and reactions that 4-tert-butylphenoxyacetic acid might undergo in environmental or synthetic contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-tert-butylphenoxyacetic acid and its derivatives are influenced by their molecular structure. For example, the presence of the tert-butyl group imparts steric bulk, which can affect the compound's solubility and reactivity. The ether linkage to the acetic acid moiety may also influence the acidity and potential for forming esters or amides. While specific studies on the physical and chemical properties of 4-tert-butylphenoxyacetic acid were not provided, related research on 4-tert-butylphenol and its derivatives offers valuable information. The transformation of 4-tert-butylphenol by ferrate(VI) demonstrated the feasibility of treating phenol-contaminated waters, indicating its potential utility in environmental remediation .

Scientific Research Applications

Endocrine Disruptors Detection

Mol, Sunarto, and Steijger (2000) investigated the determination of hydroxyl-group containing endocrine disruptors, including 4-tert-butylphenoxyacetic acid, using derivatization and gas chromatography. This research is significant for environmental studies as it enables the sensitive detection of endocrine disruptors in surface water, crucial for understanding environmental pollution and its impact on ecosystems and human health (Mol, Sunarto, & Steijger, 2000).

Oligonucleotide Synthesis

In the field of molecular biology, Sinha et al. (1993) described using tert-butylphenoxyacetyl for N-protection of nucleoside bases during oligonucleotide synthesis. This methodology is vital for the development of DNA and RNA analogs and has implications in genetic research and therapeutic applications (Sinha et al., 1993).

Chemical Synthesis and Reaction Pathways

Weyhermüller, Wagner, and Chaudhuri (2011) explored the use of ligands like tert-butylphenoxyacetic acid in the formation of dibridged diiron(III) complexes. Their research contributes to the understanding of magnetostructural correlation in chemistry, which can be applicable in materials science and catalysis (Weyhermüller, Wagner, & Chaudhuri, 2011).

Pharmaceutical Research

In pharmaceutical research, Bodanszky and Bodanszky (2009) demonstrated the selective removal of tert-butylphenoxyacetic acid groups, important in the synthesis of various pharmaceutical compounds. This research helps in improving the efficacy and purity of pharmaceutical products (Bodanszky & Bodanszky, 2009).

Water Treatment and Environmental Chemistry

Zheng et al. (2020) studied the transformation of 4-tert-butylphenol, a compound related to 4-tert-butylphenoxyacetic acid, in water treatment processes. Their research is pivotal in developing effective methods for removing environmental pollutants and ensuring safe water supplies (Zheng et al., 2020).

Safety And Hazards

4-Tert-butylphenoxyacetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes . In case of contact, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

2-(4-tert-butylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O3/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIGAJNVRFKBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50170863
Record name (p-tert-Butylphenoxy)acetic acid
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Tert-butylphenoxyacetic acid

CAS RN

1798-04-5
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]acetic acid
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Record name (p-tert-Butylphenoxy)acetic acid
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Record name (p-tert-Butylphenoxy)acetic acid
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Record name 2-(4-tert-butylphenoxy)acetic acid
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Synthesis routes and methods I

Procedure details

A solution of 10.0 g (66.7 mmoles) p-tertbutylphenol in 50 ml dry dimethyl formamide was added, dropwise, to a mechanically stirred slurry of 8.4 g sodium hydride (as 50% oil dispersion) in 500 ml dry dimethyl formamide. To the phenoxide solution was added, dropwise, a solution of 6.3 g (66.3 mmoles) chloroacetic acid in 50 ml dry dimethyl formamide. The reaction mixture was stirred at room temperature for two hours. The reaction mixture was diluted with 200 ml diethyl ether and acidified with 3N hydrochloric acid. The aqueous layer was removed and washed with 200 ml diethyl ether. The organic layers were combined, dried (MgSO4) and evaporated to a white gummy residue which was dried in vacuo yielding p-t-butylphenoxyacetic acid, 9.0 g (65%).
Quantity
10 g
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8.4 g
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200 mL
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Synthesis routes and methods II

Procedure details

4-t-butylphenol, 37.5 gm, was added to 300 ml of ethanol. 57.2 gm of a 25% solution of sodium methoxide (2equivalents) in methanol was then added to the system. The system was stirred at room temperature for approximately 0.5 hour. Afterwards, 29.5 ml of bromoacetic acid was added and the system was then heated to reflux for 18 hours. The reaction was then stopped and the solvent removed by stripping. The resulting solid was dissolved in methylene chloride; dilute sodium hydroxide was added to give a basic pH. The resulting precipitate was dissolved in hydrochloric acid and then extracted with methylene chloride. The methylene chloride was then stripped, and the resulting crude product air dried. Toluene was then added to the product. The toluene was removed by stripping and any remaining water was azeotroped off with the toluene to give 33.3 gm of 4-t-butylphenoxyacetic acid.
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Synthesis routes and methods III

Procedure details

94% pure acid (melting point 93° to 95° C., 1.4% of residual phenol) was prepared in an analogous manner in a yield of 93.8% of theory from 4-tert-butylphenol and methylchloroacetate.
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Yield
93.8%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
24
Citations
SN Podyachev, IA Litvinov, RR Shagidullin… - … Acta Part A: Molecular …, 2007 - Elsevier
… The ethyl ester of 4-tert-butylphenoxyacetic acid (1) and 4-tert-butylphenoxyacetylhydrazide (2) used in this work were obtained according to literature methods [9], [10]. The composition …
Number of citations: 33 www.sciencedirect.com
JS Preston - Hydrometallurgy, 1983 - Elsevier
… 4-tert-Butylphenoxyacetic acid was prepared by reaction of sodium 4-tert-butylphenolate with sodium chloroacetate in aqueous solution, followed by acidification with hydrochloric acid. …
Number of citations: 94 www.sciencedirect.com
X He, Z Yu, S Jiang, P Zhang, Z Shang, Y Lou… - Bioorganic & Medicinal …, 2015 - Elsevier
… With the exception of 4-ethylphenoxyacetic acid, 4-tert-butylphenoxyacetic acid, 4-methoxyphenoxyacetic acid, 4-nitrophenoxyacetic acid and 4-acetamidophenoxyacetic acid, the 4-…
Number of citations: 20 www.sciencedirect.com
S Kim, J Bok, BH Lee, H Choi, Y Seo, J Kim, J Kim… - ACS …, 2023 - ACS Publications
… (a) Photocatalyzed decarboxylative fluorination of 4-tert-butylphenoxyacetic acid. (b) Schematic of the e – –h + pair-mediated reaction pathway. The one-pot relay catalytic system was …
Number of citations: 3 pubs.acs.org
BB Adhikari, M Gurung, H Kawakita, K Ohto - Analyst, 2011 - pubs.rsc.org
… Synthesis of 4-tert-butylphenoxyacetic acid (4). Synthesis of 4 started from p-tert-butylphenol and followed the same sequence as in the case of 3. In a typical run, a slurry of 15.0 g (100 …
Number of citations: 24 pubs.rsc.org
RL Weintraub, JW Brown, JC Nickerson… - Botanical …, 1952 - journals.uchicago.edu
1. Excision of the terminal bud of the seedling of Phaseolus vulgaris var. Black Valentine results in the formation of an abscission layer in the subjacent internode. A similar result can be …
Number of citations: 49 www.journals.uchicago.edu
Y Pu, T Treasure, R Gonzalez, R Venditti… - BioResources, 2011 - researchgate.net
Biomass pretreatment by autohydrolysis uses hot-water to extract soluble components from wood prior to converting the woody residuals into paper, wood products, or fuel, etc. Mixed …
Number of citations: 42 www.researchgate.net
JM Lee, RA Venditti, H Jameel, WR Kenealy - Biomass and bioenergy, 2011 - Elsevier
Autohydrolysis is a simple, green method of recovering sugars from biomass, using only hot water. One potential drawback is that byproducts are formed during the autohydrolysis …
Number of citations: 136 www.sciencedirect.com
JDH Blodgett - 2004 - search.proquest.com
A major obstacle for many chemists is the retrieval of desired compounds from a mixture resulting from a chemical reaction or from a complex analytical sample. Even more challenging …
Number of citations: 6 search.proquest.com
Y Pu, T Treasure, R Gonzalez, RA Venditti… - BioEnergy Research, 2013 - Springer
… The 4-tert-butylphenoxyacetic acid, which was dissolved in methanol was used as the internal standard. Both methanesulfonic acid and acetonitrile were used as the eluents with a flow …
Number of citations: 25 link.springer.com

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